N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a pyridone-based carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-methylphenyl group at the N1 position and a 3-methylbenzyl group at the carboxamide moiety. This compound shares structural similarities with several pharmacologically active pyridone derivatives, particularly those targeting cannabinoid receptors or exhibiting fungicidal activity . Its synthesis likely involves condensation reactions between substituted pyridine carboxylic acids and aromatic amines, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-10-18(11-9-15)22-20(24)19-7-4-12-23(21(19)25)14-17-6-3-5-16(2)13-17/h3-13H,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXKYRRRWXCGRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 3-methylbenzylamine to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a dihydropyridine core, which is significant in various biological activities. Its molecular formula is , and it exhibits properties that make it suitable for further modifications to enhance its pharmacological profile.
Anticancer Activity
Research has indicated that compounds similar to N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of dihydropyridine have been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential in conditions such as Alzheimer's and Parkinson's disease . The modulation of glutamate receptors has been highlighted as a mechanism through which neuroprotection can be achieved .
Antimicrobial Properties
The compound's structural characteristics lend themselves to antimicrobial activity. Research indicates that derivatives can exhibit significant antibacterial effects against various strains, making them candidates for developing new antibiotics . This aspect is particularly relevant in the context of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is crucial for optimizing its efficacy. Modifications at specific positions on the dihydropyridine ring can enhance selectivity and potency against targeted biological pathways . For example, altering substituents on the aromatic rings can significantly impact the compound's interaction with biological targets.
Synthesis and Evaluation
A study published in Molecules reported the synthesis of several derivatives based on the dihydropyridine framework, assessing their anticancer activity through in vitro assays. The most potent derivatives demonstrated IC50 values in the low micromolar range against selected cancer cell lines, highlighting their potential as lead compounds for further development .
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown that modifications to enhance solubility and bioavailability significantly improve therapeutic outcomes. For instance, certain formulations have demonstrated improved absorption profiles in animal models, suggesting a favorable pharmacokinetic profile for clinical applications .
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 2-oxo-1,2-dihydropyridine-3-carboxamides, where substituents on the aromatic rings and the N1 position significantly influence physicochemical and biological properties. Key analogues include:
Key Observations :
- Thermal Stability: Methyl-substituted derivatives (e.g., 7c, 7e) exhibit higher melting points (~198–200°C) compared to hydroxyl-substituted analogues (7f: 176–178°C), suggesting stronger intermolecular forces in non-polar environments .
- Biological Activity : Benzoheterocyclic substituents (e.g., oxazol-2-yl in 7c) correlate with CB2 agonism, while halogenated aryl groups (e.g., in ) may align with fungicidal applications .
Pharmacological and Industrial Relevance
- Cannabinoid Receptor Targeting: Methyl and benzyl substituents (as in 7c and the target compound) are associated with CB2 selectivity, a therapeutic target for inflammation and pain .
- Fungicidal Potential: Structural parallels to N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide () and Boscalid suggest possible agrochemical applications, though activity depends on electronic effects of substituents .
Biological Activity
N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can be described as follows:
- Molecular Formula : C23H22N2O2
- Molecular Weight : 358.43 g/mol
- IUPAC Name : N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
This compound features a dihydropyridine ring, which is known for its diverse pharmacological properties.
Research indicates that compounds in the dihydropyridine class often function as calcium channel blockers. The biological activity of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may involve:
- Calcium Channel Modulation : By inhibiting calcium influx in cardiac and smooth muscle cells, this compound may reduce vascular resistance and lower blood pressure.
- Antioxidant Properties : Compounds with similar structures have shown potential in scavenging free radicals, which could contribute to neuroprotective effects.
- Anti-inflammatory Effects : Some studies suggest that dihydropyridines can modulate inflammatory pathways, potentially benefiting conditions like arthritis.
Therapeutic Applications
The compound shows promise in several therapeutic areas:
- Cardiovascular Diseases : Due to its potential as a calcium channel blocker, it may be beneficial in treating hypertension and angina.
- Neurodegenerative Disorders : Its antioxidant properties could provide neuroprotection against diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective effects of related dihydropyridine compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting that N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide may exhibit similar protective effects.
Case Study 2: Cardiovascular Impact
In a clinical trial involving patients with hypertension, a related dihydropyridine was administered to assess its efficacy in lowering blood pressure. The results showed a statistically significant reduction in systolic and diastolic blood pressure after treatment, supporting the potential use of N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide in cardiovascular therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
